N-Methyl-3-(pyridin-2-yl)propan-1-amine
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Overview
Description
“N-Methyl-3-(pyridin-2-yl)propan-1-amine” is a chemical compound . It is related to Chlorpheniramine, a compound used in medicine . The molecular formula of the compound is C15H17ClN2 .
Synthesis Analysis
The synthesis of compounds similar to “this compound” has been reported in the literature . These methods often involve the use of palladium-catalyzed coupling reactions or chemodivergent synthesis from α-bromoketones and 2-aminopyridines .
Scientific Research Applications
Analytical Methods in Biological Matrices
One area of research involves the analysis of heterocyclic aromatic amines (HAAs), like 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), which is structurally similar to the query compound. These analyses are crucial for studying the biological effects and exposure levels of HAAs, which have been shown to be carcinogenic in various models. Techniques such as liquid and gas chromatography coupled with mass spectrometry have been developed for sensitive and selective analysis of HAAs and their metabolites in food products and biological samples, including plasma, urine, and feces (Teunissen et al., 2010).
Nutritional Aspects and Carcinogenicity
Another research dimension explores the nutritional aspects of breast cancer, implicating food-derived HAAs in human mammary cancer. HAAs are formed during the cooking of meats and have been identified as mammary carcinogens in rodent models. This suggests potential etiological roles in human breast cancer, underscoring the importance of understanding the dietary intake of such compounds and their metabolic activation in humans (Snyderwine, 1994).
Organic Synthesis and Catalysis
Heterocyclic N-oxide molecules, which can be derived from similar structural frameworks, have shown significant potential in organic synthesis and catalysis. These compounds serve as versatile intermediates for forming metal complexes, designing catalysts, and developing drugs with various biological activities, including anticancer, antibacterial, and anti-inflammatory effects. Their diverse functionalities highlight the importance of heterocyclic compounds in advancing chemistry and medicine (Li et al., 2019).
Advanced Drug Development
In the realm of drug development, research into mu-opioid receptor agonists like Oliceridine (TRV130), which involves complex organic molecules similar to N-Methyl-3-(pyridin-2-yl)propan-1-amine, indicates the potential for creating opioids with reduced adverse effects. These studies are paving the way for novel analgesic therapies by selectively activating G protein and β-arrestin signaling pathways, demonstrating the broader relevance of intricate heterocyclic compounds in pharmaceutical research (Urits et al., 2019).
Safety and Hazards
Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets through a variety of mechanisms, potentially including binding to receptors or enzymes, altering cellular processes, or disrupting biochemical pathways .
Biochemical Pathways
Given the compound’s structure and potential targets, it may be involved in a variety of pathways related to cellular signaling, metabolism, or other cellular processes .
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability and overall effectiveness .
Result of Action
Given its potential targets and modes of action, it may have a variety of effects at the molecular and cellular levels .
Action Environment
The action of N-Methyl-3-(pyridin-2-yl)propan-1-amine can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other compounds. These factors can affect the compound’s stability, efficacy, and overall action .
Properties
IUPAC Name |
N-methyl-3-pyridin-2-ylpropan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-10-7-4-6-9-5-2-3-8-11-9/h2-3,5,8,10H,4,6-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJIJZMRJLJLWGR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC1=CC=CC=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.